Carbasulam
Overview
Description
Carbasulam is a carbamate pesticide, derived from carbamic acid, and is known for its insecticidal properties. It functions similarly to organophosphate insecticides and is widely used in homes, gardens, and agriculture. This compound is particularly effective due to its ability to form unstable complexes with cholinesterases, leading to the inhibition of these enzymes .
Preparation Methods
Carbasulam can be synthesized through a series of chemical reactions involving the esterification of phenylcarbamic acids. The synthetic route typically involves the reaction of methyl N-(4-(methoxycarbonyl)amino)benzenesulfonylcarbamate with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Carbasulam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines and alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Carbasulam has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of carbamate pesticides and their interactions with various chemical reagents.
Biology: this compound is used to investigate the effects of cholinesterase inhibition on biological systems, providing insights into enzyme function and regulation.
Medicine: Research on this compound has contributed to the development of new therapeutic agents targeting cholinesterases, which are relevant in treating conditions like Alzheimer’s disease.
Industry: This compound is employed in the development of new pesticides and herbicides, enhancing agricultural productivity and pest control
Mechanism of Action
Carbasulam exerts its effects by inhibiting cholinesterases, specifically acetylcholinesterase. This inhibition occurs through the carbamoylation of the active sites of the enzymes, forming unstable complexes. The suppression of acetylcholine esterase leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and eventual paralysis of the target organisms .
Comparison with Similar Compounds
Carbasulam is unique among carbamate pesticides due to its specific chemical structure and mode of action. Similar compounds include:
Carbaryl: Another widely used carbamate pesticide, known for its broad-spectrum insecticidal activity.
Aldicarb: A highly toxic carbamate pesticide, effective against a wide range of pests but with significant environmental and health concerns.
Properties
IUPAC Name |
methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLDKYLDUZSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041755 | |
Record name | Carbasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-37-1 | |
Record name | Carbasulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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